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Compound of Interest

Compound Name: 1,1,1-Trifluorobutan-2-ol

Cat. No.: B2563148 Get Quote

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-propanol: A Key Building Block in Modern

Chemistry

A Note on the Subject Compound: Initial searches for "1,1,1-Trifluorobutan-2-ol" did not yield

a readily available, unique entry in major chemical databases. This suggests the compound

may be novel or not widely commercialized. This guide will therefore focus on the closely

related, extensively studied, and commercially available analog, 1,1,1-Trifluoro-2-propanol. This

compound serves as an exemplary case study for understanding the synthesis, properties, and

applications of small trifluoromethylated secondary alcohols, which are of significant interest to

researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated
Alcohols
The strategic incorporation of fluorine into organic molecules has become a cornerstone of

modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, can

profoundly alter a molecule's physicochemical and biological properties, including its metabolic

stability, lipophilicity, and binding affinity for biological targets.[1][2] 1,1,1-Trifluoro-2-propanol

stands out as a fundamental building block in this context, offering a chiral secondary alcohol

scaffold bearing this influential functional group. Its utility spans from being a versatile solvent

to a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3] This

guide provides an in-depth look at its core properties, synthesis, and applications.
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Core Molecular and Physical Properties
A summary of the key quantitative data for 1,1,1-Trifluoro-2-propanol is presented below. This

data is essential for its use in both laboratory and industrial settings.

Property Value

CAS Number 374-01-6 (for the racemate)

Molecular Formula C₃H₅F₃O

Molecular Weight 114.07 g/mol

Boiling Point 81-82 °C

Density 1.259 g/mL at 25 °C

Refractive Index n20/D 1.316

(Data sourced from Sigma-Aldrich)

Synthesis of 1,1,1-Trifluoro-2-propanol
The synthesis of 1,1,1-Trifluoro-2-propanol, particularly its enantiomerically pure forms, is a

topic of significant interest. A common and effective method involves the asymmetric reduction

of 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological catalysis.

General Synthesis Workflow: Asymmetric Reduction
The following diagram illustrates a generalized workflow for the synthesis of chiral 1,1,1-

Trifluoro-2-propanol, highlighting the key transformation from the ketone precursor.
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Asymmetric Reduction of 1,1,1-Trifluoroacetone
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Caption: Generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol.

Experimental Protocol: Biocatalytic Reduction
Microbial-mediated reductions are a powerful tool for obtaining high enantiomeric excess of the

desired alcohol. The following is a representative protocol based on methods described in the

literature.[3]

Objective: To synthesize (S)-1,1,1-Trifluoro-2-propanol via microbial reduction of 1,1,1-

trifluoroacetone.

Materials:

1,1,1-Trifluoroacetone

A suitable microorganism culture (e.g., Hansenula polymorpha)

Growth medium (e.g., glucose, peptone, yeast extract)

Phosphate buffer

Fermenter/bioreactor
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Distillation apparatus

NMR spectrometer for analysis

Procedure:

Cultivation of Microorganism: Prepare a sterile liquid medium in a fermenter. Inoculate with a

starter culture of the selected microorganism. Culture under controlled conditions (e.g., 28°C,

aeration, stirring) for a specified period (e.g., 24 hours) to achieve a high cell density.

Biocatalytic Reduction: Once the culture is established, add the substrate, 1,1,1-

trifluoroacetone, to the fermenter. The reduction of the ketone to the alcohol is carried out by

the enzymes within the microbial cells.

Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically

and analyzing them (e.g., by 19F-NMR) to determine the conversion of the substrate.

Termination and Product Isolation: Once the reaction has reached a high yield (e.g., >90%),

terminate the reaction. The product, 1,1,1-Trifluoro-2-propanol, can be isolated from the

reaction mixture by distillation.[3]

Purity and Enantiomeric Excess Determination: The optical purity of the final product can be

determined using chiral chromatography or NMR with a chiral shift reagent.

Applications in Research and Drug Development
The unique properties imparted by the trifluoromethyl group make 1,1,1-Trifluoro-2-propanol a

valuable component in medicinal chemistry and materials science.

Role as a Chiral Intermediate
Enantiomerically pure (R)- and (S)-1,1,1-Trifluoro-2-propanol are crucial intermediates for the

synthesis of various medicines and agrichemicals.[3] They can be used to introduce a

trifluoromethyl-substituted stereocenter, which can be critical for the biological activity of the

final compound. For example, they can be used as building blocks for ion channel modulators

for the potential treatment of neurological disorders.[3]
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Influence on Metabolic Stability
A key application of trifluoromethyl groups in drug design is to block sites of metabolic

oxidation. The -CF3 group is exceptionally stable to oxidative metabolism by cytochrome P450

enzymes. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, the

pharmacokinetic profile of a drug candidate can be significantly improved.

Metabolic Blocking by a Trifluoromethyl Group

Metabolically Labile Molecule Metabolically Stable Analog

Drug-CH₃

Cytochrome P450
Oxidation

Drug-CH₂OH
(Inactive Metabolite)

Drug-CF₃

Cytochrome P450
Oxidation

No Reaction
(Increased Half-life)

Click to download full resolution via product page

Caption: The trifluoromethyl group can block metabolic oxidation, enhancing drug stability.

Safety and Handling
1,1,1-Trifluoro-2-propanol is a flammable liquid and should be handled with appropriate care in

a well-ventilated fume hood. It can cause skin and eye irritation. Personal protective

equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store

in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion
1,1,1-Trifluoro-2-propanol is a powerful and versatile building block for researchers and

professionals in drug development and materials science. Its unique combination of a chiral
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secondary alcohol and a metabolically robust trifluoromethyl group provides a valuable tool for

the synthesis of novel and improved chemical entities. A thorough understanding of its

properties, synthesis, and safe handling is essential for leveraging its full potential in scientific

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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